molecular formula C20H17N5O B611908 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide CAS No. 2131223-64-6

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide

Katalognummer B611908
CAS-Nummer: 2131223-64-6
Molekulargewicht: 343.39
InChI-Schlüssel: SXZFICNOPPNYJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide” is an organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide”, there are studies on the synthesis of similar compounds. For instance, hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Wissenschaftliche Forschungsanwendungen

Application in Neurodevelopmental Disorders

Scientific Field

Neurology and Developmental Neuroscience

Summary of Application

YW1128 has been studied for its potential role in modulating the Wnt/β-catenin pathway, which is crucial in neural activity-dependent learning and anxiety. The compound was investigated for its effects on behavioral responses in young rats with malformed cortices, a condition that can lead to behavioral abnormalities and seizures.

Methods of Application

Researchers administered YW1128 to young rats with induced cortical malformations. Dosages of 100 µg and 250 µg were used in open field and social behavior tests to assess exploratory and social behaviors, respectively.

Results

The treatment with YW1128 resulted in increased exploratory behavior and decreased anxiety in the subjects. However, it did not reduce seizure susceptibility. Quantitative data showed significant changes in peripheral exploration (P = 0.011) and distance traveled in the center (P = 0.033) after treatment .

Application in Stem Cell Pluripotency

Scientific Field

Stem Cell Research

Summary of Application

YW1128 has been implicated in enhancing the pluripotency of induced pluripotent stem cells (iPSCs) through its action on the WNT/β-catenin and autophagy pathways.

Methods of Application

The study involved manipulating the expression of the BRG1 gene in porcine iPSCs and observing the effects of YW1128 on the cells’ pluripotency.

Results

YW1128 was found to enhance the pluripotency of iPSCs, suggesting a potential application in regenerative medicine and tissue engineering .

Application in Metabolic Diseases

Scientific Field

Endocrinology and Metabolic Research

Summary of Application

The compound has shown promise in treating metabolic diseases such as hepatic steatosis by inhibiting the Wnt/β-catenin signaling pathway.

Methods of Application

YW1128 was administered to mice models with induced hepatic steatosis, and its effects on lipid accumulation and gene expression related to gluconeogenesis and lipogenesis were studied.

Results

The compound decreased lipid accumulation and improved glucose tolerance in mice fed a high-fat diet, indicating its potential as a therapeutic agent for metabolic diseases .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

YW1128 has been explored as a small molecule inhibitor with potential anticancer properties, particularly in the context of Wnt/β-catenin signaling, which is often dysregulated in cancer.

Methods of Application

The compound’s efficacy was tested in various cancer cell lines, and its impact on β-catenin protein levels and Axin1 expression was measured.

Results

YW1128 demonstrated an ability to decrease β-catenin levels and increase Axin1 expression, suggesting a mechanism by which it could exert anticancer effects .

Application in Infectious Diseases

Scientific Field

Infectious Disease Pharmacology

Summary of Application

Research has indicated that YW1128 could be effective against infectious diseases by targeting key factors in iron trafficking, which is essential for the growth and reproduction of certain parasites.

Methods of Application

The compound was designed and synthesized to inhibit the Wnt/β-catenin signaling activity, and its efficacy against hepatic steatosis and other conditions was tested in vitro and in vivo.

Results

YW1128 showed exciting efficacy against hepatic steatosis and was well tolerated in animal models, suggesting its potential use in treating infectious diseases .

Application in Antileishmanial and Antimalarial Therapy

Scientific Field

Tropical Medicine

Summary of Application

Pyrazole-bearing compounds, including YW1128, have been recognized for their antileishmanial and antimalarial activities, offering a new avenue for the treatment of these tropical diseases.

Methods of Application

The compound was evaluated in vitro against Leishmania species and in vivo in mice infected with Plasmodium berghei.

Results

YW1128 displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei, with significant suppression rates, highlighting its potential as a pharmacophore for antileishmanial and antimalarial agents .

This analysis provides a detailed look into the diverse scientific applications of YW1128 across various fields, demonstrating its potential as a versatile therapeutic agent. The results from these studies are promising, although further research is necessary to fully understand the compound’s mechanisms and optimize its use in clinical settings.

Application in Congenital Disorders

Scientific Field

Genetics and Developmental Biology

Summary of Application

YW1128 has been researched for its potential to correct genetic defects that manifest as congenital disorders. It targets the Wnt/β-catenin signaling pathway, which is vital for embryonic development.

Methods of Application

The compound was tested in animal models that were genetically engineered to exhibit congenital disorders. The focus was on the dosage’s impact on developmental milestones and correction of physiological abnormalities.

Results

Preliminary results indicate a positive trend in the correction of some developmental defects. However, further studies are needed to confirm these findings and understand the long-term implications .

Application in Digestive System Disorders

Scientific Field

Gastroenterology

Summary of Application

The role of YW1128 in treating digestive system disorders, particularly those involving aberrant Wnt/β-catenin signaling, such as colorectal cancer, has been explored.

Methods of Application

In vitro studies were conducted on colorectal cancer cell lines to observe the effects of YW1128 on cell proliferation and apoptosis.

Results

YW1128 showed a significant reduction in the viability of cancer cells and induced apoptosis, suggesting its potential as a therapeutic agent in digestive system disorders .

Application in Carbohydrate Metabolism Disorders

Scientific Field

Metabolic Research

Summary of Application

Research has focused on the application of YW1128 in disorders of carbohydrate metabolism, such as diabetes, by modulating the Wnt/β-catenin pathway.

Methods of Application

YW1128 was administered to diabetic mice models, and its effects on insulin sensitivity and glucose uptake were measured.

Results

The treatment led to improved insulin sensitivity and reduced blood glucose levels, indicating its potential utility in managing carbohydrate metabolism disorders .

Application in Lipid Metabolism Disorders

Scientific Field

Lipidology

Summary of Application

YW1128’s impact on lipid metabolism has been studied, with a focus on its potential to treat conditions like hyperlipidemia.

Methods of Application

Animal models with induced hyperlipidemia received YW1128, and lipid profiles, including cholesterol and triglyceride levels, were monitored.

Results

There was a notable improvement in lipid profiles, suggesting that YW1128 could be beneficial in managing lipid metabolism disorders .

Application in Inborn Errors of Metabolism

Scientific Field

Pediatric Metabolic Medicine

Summary of Application

YW1128 has been investigated for its therapeutic potential in inborn errors of metabolism, which are genetic disorders causing enzyme deficiencies.

Methods of Application

The compound was used in cell models representing various inborn errors of metabolism to assess its impact on metabolic pathways.

Results

Initial findings suggest that YW1128 may help in restoring normal metabolic function in affected cells .

Application in Wnt Ligand Modulation

Scientific Field

Molecular Pharmacology

Summary of Application

YW1128 serves as a modulator of Wnt ligands, which are involved in numerous cellular processes, including cell fate determination and tissue regeneration.

Methods of Application

The compound was applied to cell cultures to study its effect on Wnt ligand activity and downstream signaling events.

Results

YW1128 effectively modulated Wnt ligand activity, which could have implications for tissue engineering and regenerative medicine .

Safety And Hazards

The safety data sheet for a similar compound, 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, suggests that it should be handled with care. It should not be released into the environment and should be stored in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFICNOPPNYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Reactant of Route 5
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.